molecular formula C20H21NO B1360484 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone CAS No. 898763-32-1

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Cat. No.: B1360484
CAS No.: 898763-32-1
M. Wt: 291.4 g/mol
InChI Key: FEUYWJAORCEASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is a chemical compound with the molecular formula C19H19NO . It has an average mass of 277.360 Da and a monoisotopic mass of 277.146667 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the multigram synthesis of 3-substituted 2,5-dihydro-1H-pyrrole boronic derivatives has been described, which relied on the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring through a methylene bridge, and this phenyl ring is further attached to a dimethylphenyl ring through a methanone group .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 418.1±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 67.2±3.0 kJ/mol and a flash point of 156.6±14.8 °C . The compound has a molar refractivity of 85.4±0.3 cm³, and it has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial Agent Synthesis : A study demonstrated the synthesis of novel pyrrole derivatives, including (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone, which showed significant antimicrobial activities. The presence of a heterocyclic ring in these compounds contributed to their antibacterial and antifungal properties, highlighting their potential as new therapeutic tools (Hublikar et al., 2019).

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : Research explored the reduction of related compounds to synthesize the pyrrolo[1,2-b]cinnolin-10-one ring system, an important structure in medicinal chemistry. This demonstrates the utility of such compounds in developing complex chemical structures (Kimbaris & Varvounis, 2000).

  • Efficient One-Pot Synthetic Procedure : An efficient one-pot synthetic method was developed for pyrrole derivatives, including this compound. This method is economical and produces good yields, indicating its practical applications in organic synthesis (Kaur & Kumar, 2018).

  • Crystallographic and Conformational Analyses : Studies involving crystallographic and conformational analyses of similar compounds have been conducted. These analyses contribute to understanding the molecular structures and physicochemical properties of such compounds, which is vital in drug design and material science (Huang et al., 2021).

  • Antimicrobial, Antioxidant, and Insect Antifeedant Activities : Research has synthesized derivatives of this compound, showing antimicrobial, antioxidant, and insect antifeedant properties. This highlights the compound's potential in agricultural and pharmaceutical applications (Thirunarayanan, 2015).

Chemical Synthesis and Methodology Development

  • Synthesis of Highly Substituted Pyrroles : A study reported the synthesis of highly substituted pyrroles, including the mentioned compound, using a convenient one-pot reaction. Such methodologies are crucial in expanding the scope of pyrrole derivatives in chemical synthesis (Saeidian et al., 2013).

  • Molecular Docking Studies : Molecular docking studies of related compounds have been conducted to understand their interactions with biological targets. This is key in drug discovery and design, where understanding molecular interactions is fundamental (Malathi & Chary, 2019).

  • In Silico Drug-likeness Prediction : Compounds similar to this compound have been synthesized and evaluated for drug-likeness properties using in silico approaches. Such studies are crucial in early-stage drug development (Pandya et al., 2019).

Mechanism of Action

Mode of Action

It’s known that the maleimide group in similar compounds can react with a thiol group to form a covalent bond , enabling the connection of biomolecules with a thiol. This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This suggests that the compound might affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It’s known that nitrogen-containing heterocyclic compounds, which include this compound, have played a key role in drug production . This suggests that the compound might have favorable ADME properties that contribute to its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might have a broad spectrum of molecular and cellular effects.

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . This suggests that the compound’s action might also be influenced by similar environmental factors.

Properties

IUPAC Name

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-9-10-17(13-16(15)2)20(22)19-8-4-3-7-18(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUYWJAORCEASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643936
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-32-1
Record name Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.